

(5R)-Dinoprost Tromethamine Signaling Pathway

In Vitro: An In-depth Technical Guide

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Compound of Interest

Compound Name: (5R)-Dinoprost tromethamine

Cat. No.: B1681592

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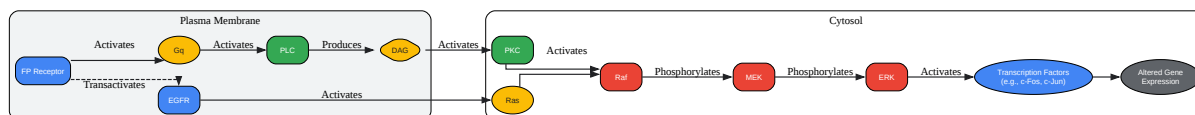
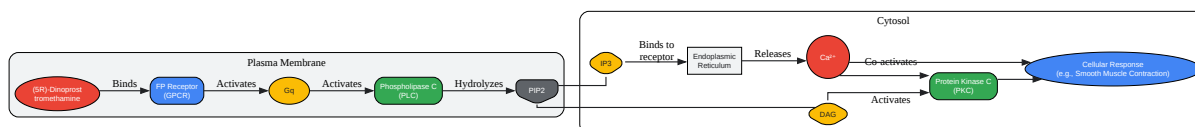
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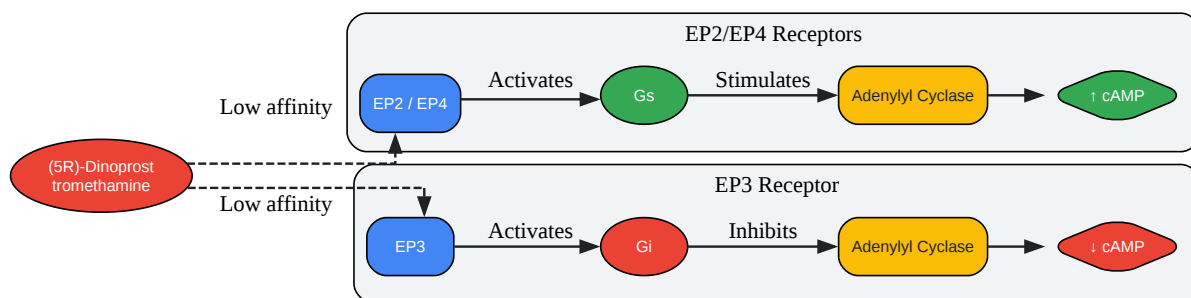
This technical guide provides a comprehensive overview of the in vitro signaling pathways activated by **(5R)-Dinoprost tromethamine**, the tromethamine salt of the naturally occurring prostaglandin F_{2α} (PGF_{2α}). This document details the molecular mechanisms, experimental methodologies, and quantitative data associated with its cellular actions, primarily through the prostaglandin F_{2α} receptor (FP receptor).

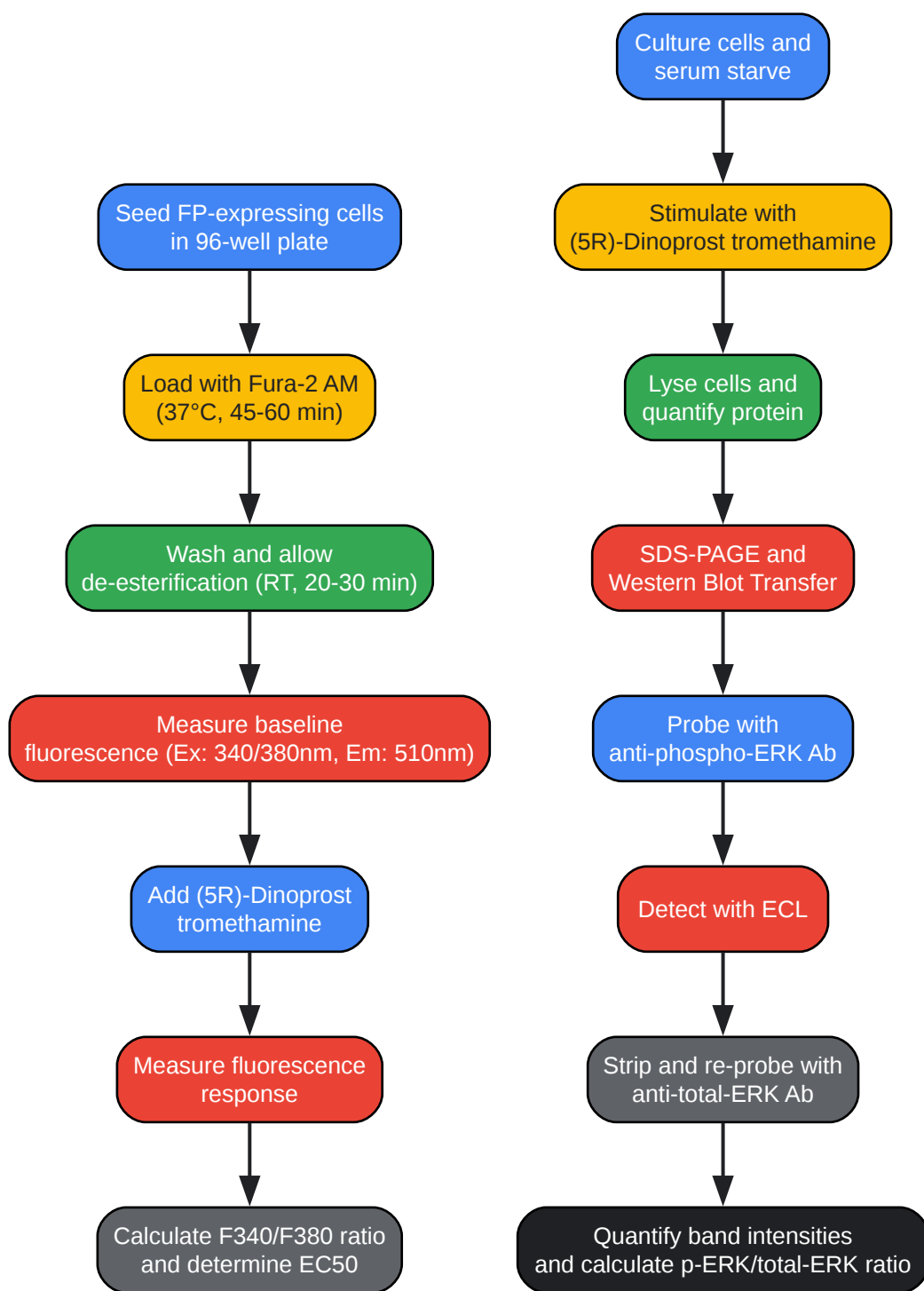
Core Signaling Pathway: FP Receptor-Gq Activation

(5R)-Dinoprost tromethamine is a potent agonist of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[1][2][3] The primary signaling cascade initiated by the binding of **(5R)-Dinoprost tromethamine** to the FP receptor is the activation of the Gq class of G proteins.[4][5] This sets off a well-defined intracellular signaling cascade.

Activation of Gq leads to the stimulation of phospholipase C (PLC).[4] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[5] The resulting increase in cytosolic Ca²⁺ concentration is a key event in the cellular response to **(5R)-Dinoprost tromethamine**. Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).[6][7]







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